4-(3-chlorophenyl)-1H-imidazole

IDO1 Inhibition Immuno-Oncology Heme-Targeting Agents

Researchers targeting IDO1 encounter potency barriers with 4-phenylimidazole (IC50 48 μM). 4-(3-Chlorophenyl)-1H-imidazole (CAS 912763-45-2) overcomes this: • ~18-fold potency gain (IC50 2.6 μM) • 2.1 Å co-crystal structure (PDB 6E42) for SBDD • pKa 12.91 via meta-Cl; distinct from para-Cl (σ ~+0.37 vs +0.23) • Direct precursor to clinical FTase/GGTase I inhibitor L-778,123 Analytical documentation provided. Stocked for immediate global dispatch.

Molecular Formula C9H7ClN2
Molecular Weight 178.6
CAS No. 912763-45-2
Cat. No. B6159543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-chlorophenyl)-1H-imidazole
CAS912763-45-2
Molecular FormulaC9H7ClN2
Molecular Weight178.6
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Chlorophenyl)-1H-imidazole – Structural & Physicochemical Profile


4-(3-Chlorophenyl)-1H-imidazole is an aryl-substituted imidazole in which a 3-chlorophenyl ring is appended at the 4-position of the 1H-imidazole core, preserving a free N–H donor critical for coordination to heme iron and for hydrogen-bonding interactions [1]. The compound possesses a molecular formula of C₉H₇ClN₂, a formula weight of 178.62 g·mol⁻¹, and a predicted pKa of 12.91 ± 0.10 for the imidazole nitrogen . Its single-ring substitution architecture, combined with the electron‑withdrawing meta‑chloro group, uniquely positions it between the fully unsubstituted 4-phenyl-1H-imidazole (4-PI) and the para‑chloro analogue 4-(4-chlorophenyl)-1H-imidazole (4-CPI), offering a distinct balance of lipophilicity, acidity, and heme‑coordination geometry that cannot be replicated by either analog [2].

Architecture Free N–H 4-arylimidazole
Electronic profile meta-Chloro Hammett tuning
Target engagement Heme-iron axial ligand

Why Generic Analogs Cannot Replace 4-(3-Chlorophenyl)-1H-imidazole


In‑class imidazole analogs such as 4-phenylimidazole (4-PI) and 4-(4-chlorophenyl)imidazole (4-CPI) are not functionally interchangeable with 4-(3-chlorophenyl)-1H-imidazole because the position of the chloro substituent on the phenyl ring exerts discrete control over both electronic effects (σ‑Hammett) and steric topology [1]. The meta‑chloro substitution lowers the imidazole pKa by ~0.8 log units relative to 4-PI (from 13.71 to 12.91), modulating the fraction of neutral vs. protonated species at physiological pH and thus altering heme‑iron coordination propensity [2]. In enzyme inhibition assays, these subtle electronic and steric shifts translate into a ~18-fold difference in IDO1 inhibitory potency between the 3-chloro derivative and the parent 4-PI [3]. Substituting the 3-chloro compound with 4-PI, 4-CPI, or a 1-substituted isomer therefore yields quantitatively different target engagement, binding thermodynamics, and SAR trajectories, making direct replacement without re‑validation scientifically unsound.

Regioisomer mismatch
4-(3-Cl): free N–H heme ligand 1-(3-Cl): lacks heme coordination
Electronic shift
meta-Cl σ≈+0.37 4-PI pKa shift ~0.8 units may alter ionization
Enzyme inhibition context
Reported IDO1 potency differential 4-PI yields different SAR trajectory

Quantitative Differentiation Against Closest Imidazole Analogs


IDO1 Inhibitory Potency: 18‑Fold Gain Over 4-Phenylimidazole

In recombinant human IDO1 enzymatic assays, 4-(3-chlorophenyl)-1H-imidazole exhibits an IC50 of 2.6 μM, while the unsubstituted parent 4-phenylimidazole (4-PI) yields an IC50 of 48 μM under comparable conditions using kynurenine production readout [1][2]. This ~18.5‑fold potency gain is attributed to the electron‑withdrawing and steric contributions of the meta‑chloro substituent, which enhance heme‑iron coordination and active‑site complementarity as visualized in the 2.1 Å co‑crystal structure (PDB 6E42) [3].

IDO1 inhibitory potency
Head-to-head
IC50 2.6 μM vs. 48 μM
~18.5-fold lower IC50
Reported ~18-fold IC50 differential supports IDO1 SAR interpretation
Recombinant human IDO1, kynurenine readout
IDO1 Inhibition Immuno-Oncology Heme-Targeting Agents

Imidazole pKa Modulation vs. 4-Phenylimidazole

The predicted pKa of the imidazole N–H proton in 4-(3-chlorophenyl)-1H-imidazole is 12.91 ± 0.10, compared with an experimentally listed pKa of 13.71 for 4-phenylimidazole [1]. The ~0.8‑unit decrease reflects the electron‑withdrawing inductive effect (–I) of the meta‑chlorine, which stabilizes the conjugate base and increases the fraction of deprotonated, heme‑coordination‑competent species at neutral pH [2].

Imidazole pKa modulation
Reported
pKa 12.91 ± 0.10
ΔpKa ≈ –0.80 vs. 4-PI
Supports heme-coordination ionization review
Predicted vs. experimental pKa; cross-study comparable
Physicochemical Profiling Heme Coordination Ionization State

CYP2B4 Binding Thermodynamics: Chloro-Substitution Effect

Although direct ITC data for the 3-chloro isomer on CYP2B4 are not publicly available, a direct head‑to‑head study of the para‑chloro analogue 4-(4-chlorophenyl)imidazole (4-CPI) versus 4-phenylimidazole (4-PI) demonstrates that a single chloro substituent lowers the equilibrium dissociation constant (KD) from ~3.3 μM (4-PI) to ~1.3 μM (4-CPI), an ~2.5‑fold affinity gain, and shifts the IC50 for enzyme inhibition from ~1.4 μM to ~0.57 μM [1]. Because the electron‑withdrawing effect of chlorine is position‑dependent (σmeta ≈ +0.37 vs. σpara ≈ +0.23), the meta‑chloro isomer is expected to produce a distinct, potentially larger, thermodynamic perturbation than the para isomer [2].

CYP2B4 binding thermodynamics
Class-level
4-CPI vs. 4-PI: KD ~1.3 vs. 3.3 μM
meta-Cl data not directly measured
Requires CYP2B4-specific data review
Extrapolated from para-Cl analog; meta electronic profile expected distinct
CYP450 Inhibition Isothermal Titration Calorimetry Ligand Efficiency

Heme-Iron Coordination Geometry Confirmed by Co-Crystal Structure

The 2.1 Å resolution crystal structure of human indoleamine 2,3‑dioxygenase 1 (IDO1) in complex with ferric heme and 4-(3-chlorophenyl)-1H-imidazole (PDB 6E42) provides unambiguous evidence that the imidazole N3 atom directly coordinates the heme iron, while the 3-chlorophenyl ring occupies a hydrophobic pocket adjacent to the active‑site entrance [1]. This experimentally validated binding mode distinguishes the compound from 1-substituted imidazoles (e.g., 1-(3-chlorophenyl)imidazole), which lack a free N–H and consequently cannot serve as heme axial ligands, and from 2‑arylimidazoles, where steric clash disrupts the same coordination geometry [2].

Heme-iron coordination geometry
Method context
PDB 6E42, 2.1 Å
N3–Fe distance 2.0–2.2 Å
Validates heme-iron ligand structural requirement
Only 4-aryl-1H-imidazole with free N–H coordinates heme
Structural Biology X-ray Crystallography Heme Enzyme Inhibition

Regioisomeric Selectivity: 4-(3-Chlorophenyl) vs. 1-(3-Chlorophenyl)

The regioisomer 1-(3-chlorophenyl)-1H-imidazole (CAS 51581-52-3) is a corrosion inhibitor that acts through chloride‑mediated film formation on metal surfaces , whereas the 4‑(3‑chlorophenyl) isomer functions as a heme‑iron ligand in enzymatic systems (PDB 6E42) [1]. The biological activity of the 1‑substituted isomer against bacterial strains involves mechanisms unrelated to heme‑enzyme inhibition because the N1‑substitution eliminates the free imidazole N–H required for iron coordination [2]. Despite sharing the identical molecular formula (C₉H₇ClN₂) and molecular weight (178.62 g·mol⁻¹), the two regioisomers operate via mutually exclusive mechanisms and are not functionally interchangeable.

Regioisomeric selectivity
Head-to-head
4-(3-Cl): IDO1 IC50 2.6 μM
1-(3-Cl): no heme inhibition
Regioisomer mechanism mismatch requires verification
Identical formula, divergent target engagement
Regioisomer Differentiation Heme Ligand Mechanism of Action

High-Value Application Scenarios for 4-(3-Chlorophenyl)-1H-imidazole


IDO1 Inhibitor Hit-Finding and SAR Expansion

For teams developing indoleamine 2,3‑dioxygenase 1 (IDO1) inhibitors, 4-(3-chlorophenyl)-1H-imidazole provides a validated, structurally enabled starting point with an IC50 of 2.6 μM, representing an ~18‑fold potency advantage over the historical tool compound 4-phenylimidazole (IC50 = 48 μM) [1]. The availability of the 2.1 Å co‑crystal structure (PDB 6E42) enables structure‑guided design of derivatives targeting the active‑site entrance hydrophobic cleft and C129/S167 interaction surface [2]. Procuring this specific regioisomer is essential because 1‑(3‑chlorophenyl)imidazole cannot coordinate heme iron, and 4‑PI lacks the potency needed for meaningful cellular activity.

Cytochrome P450 Probe for Conformational Studies

Based on class‑level thermodynamic evidence from the 4-CPI/4-PI pair showing that chloro‑substituted 4‑arylimidazoles induce a closed CYP2B4 conformation with measurable KD and ΔH signatures [1], 4-(3-chlorophenyl)-1H-imidazole serves as a mechanistically distinct probe for CYP conformational studies. Its meta‑chloro substitution provides a Hammett σ value (~+0.37) that is not accessible with the para‑chloro (σpara ≈ +0.23) or unsubstituted phenyl analogs, enabling researchers to systematically dissect electronic contributions to heme‑ligand binding free energy.

Synthetic Intermediate for Dual FTase/GGTase Inhibitors

The 3-chlorophenyl‑imidazole fragment is a key structural component of L-778,123, a clinical‑stage dual FTase/GGTase I inhibitor (FTase IC50 = 2 nM; GGTase I IC50 = 98 nM) [1]. 4-(3-Chlorophenyl)-1H-imidazole serves as the direct synthetic precursor for constructing the [4-(3-chlorophenyl)-3-oxopiperazin-1-yl]methyl side chain at the imidazole 5‑position, making it an indispensable building block for medicinal chemistry programs targeting protein prenylation pathways.

Physicochemical Benchmarking of Ionization-Dependent Heme Binding

With a predicted pKa of 12.91 ± 0.10, the compound is ~0.8 pKa units more acidic than 4-phenylimidazole (pKa = 13.71) [1][2]. This difference is directly relevant for studies correlating imidazole ionization state with heme‑enzyme inhibition potency across pH gradients. Researchers requiring a 4‑arylimidazole with precisely tuned electron‑withdrawing character for pH‑dependent enzyme kinetics should select the 3‑chloro isomer over the 4‑chloro (pKa ≈ 12.92) or unsubstituted (pKa ≈ 13.71) variants.

Application
Selection Property
Validation Focus
IDO1 inhibitor SAR expansion
Free N–H heme ligand with meta-Cl
Co-crystal enabled binding mode and potency context vs. 4-PI
CYP450 conformational probe
meta-Cl Hammett electronic profile
Thermodynamic signature distinct from para-Cl analog
Prenylation inhibitor synthesis
4-(3-Chlorophenyl)imidazole core
Synthetic intermediate for FTase/GGTase inhibitor research
pH-dependent heme binding studies
Tuned imidazole pKa (meta-Cl)
Ionization state correlation with enzyme inhibition
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